molecular formula C21H39N7O12 B1234368 2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine

Cat. No. B1234368
M. Wt: 581.6 g/mol
InChI Key: UCSJYZPVAKXKNQ-HUOHZKRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptomycin Sulfate is the sulfate salt form of streptomycin, an aminoglycoside antibiotic derived from Streptomyces griseus with antibacterial property. Streptomycin sulfate binds to the S12 protein of the bacterial 30S ribosomal subunit, thereby inhibiting peptide elongation and protein synthesis, consequently leading to bacterial cell death.
An antibiotic produced by the soil actinomycete Streptomyces griseus. It acts by inhibiting the initiation and elongation processes during protein synthesis.

Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Synthesis of Polyketide Spiroketals : The compound has been utilized in the asymmetric synthesis of polyketide spiroketals, which are significant in the development of cytotoxic agents against various cancer cell lines. This involves the conversion of methylenebis[furan] to spiroketals with high stereo- and enantioselectivity, highlighting the compound's utility in creating complex molecular architectures with potential pharmaceutical applications (Meilert, Pettit, & Vogel, 2004).

  • Synthesis of Novel Carbocyclic Nucleosides : Research demonstrates the application of the compound in synthesizing novel carbocyclic nucleosides. These nucleosides have potential therapeutic uses, especially in antiviral and anticancer treatments, given their structural similarity to natural nucleosides (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

Biological Applications and Potential

  • Inhibitory Effects on Glycoside Hydrolases : Studies have shown that analogues of the compound exhibit varying inhibitory effects on glycoside hydrolases. These enzymes play a crucial role in carbohydrate metabolism, indicating potential applications in addressing metabolic disorders and diseases related to carbohydrate processing (Lehmann, Rob, & Wagenknecht, 1995).

  • Synthesis of C-alpha-Galactosides : The compound has been used in the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses, an important step in the development of novel carbohydrate-based molecules. These molecules have potential uses in various biochemical and pharmaceutical applications (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).

  • Solubility Studies in Ethanol-Water Solutions : Research into the solubility of various saccharides, including derivatives of the compound, has provided essential insights into their physical and chemical behavior in different solvent systems. This knowledge is vital for their application in pharmaceutical formulations (Gong, Wang, Zhang, & Qu, 2012).

Structural and Physical Analysis

  • Crystal Structure Investigations : Studies have focused on determining the crystal structures of various derivatives of the compound. These insights are crucial for understanding the molecular conformation and potential reactivity of these substances, which is beneficial in designing more effective pharmaceutical compounds (Bolte & Strahringer, 1999).

  • Synthesis and Biological Evaluation of Nucleosides : The compound's derivatives have been synthesized and evaluated for their biological activity, particularly against tumor cell lines and viruses like HIV-1 and HBV. This signifies its importance in the development of new antiviral and anticancer agents (Liu, Luo, Mozdziesz, Lin, Dutschman, Gullen, Cheng, & Sartorelli, 2000).

properties

Molecular Formula

C21H39N7O12

Molecular Weight

581.6 g/mol

IUPAC Name

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine

InChI

InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16?,17-,18-,21+/m0/s1

InChI Key

UCSJYZPVAKXKNQ-HUOHZKRVSA-N

Isomeric SMILES

C[C@H]1[C@@](C([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O

synonyms

Estreptomicina CEPA
Estreptomicina Clariana
Estreptomicina Normon
Strepto Fatol
Strepto Hefa
Strepto-Fatol
Strepto-Hefa
Streptomycin
Streptomycin Grünenthal
Streptomycin Sulfate
Streptomycin Sulfate (2:3) Salt
Streptomycin Sulphate
Streptomycine Panpharma

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
Reactant of Route 2
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
Reactant of Route 3
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
Reactant of Route 4
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
Reactant of Route 5
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
Reactant of Route 6
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine

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